2-Methylmorpholine-4-carbonyl chloride
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Overview
Description
2-Methylmorpholine-4-carbonyl chloride is an organic compound with the molecular formula C6H10ClNO2. It is a derivative of morpholine, a heterocyclic amine, and features both amine and ether functional groups. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylmorpholine-4-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of 2-methylmorpholine with phosgene (COCl2) under controlled conditions. The reaction typically takes place in an inert solvent such as dichloromethane at low temperatures to prevent decomposition and side reactions.
Industrial Production Methods
In industrial settings, the production of this compound often involves the continuous flow of reactants through a reactor system. This method ensures better control over reaction conditions and yields higher purity products. The use of automated systems and real-time monitoring helps in optimizing the reaction parameters for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Methylmorpholine-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding carbamates and esters.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-methylmorpholine and hydrochloric acid.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form complex organic molecules.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Solvents: Dichloromethane, tetrahydrofuran, and acetonitrile are frequently used solvents.
Catalysts: Palladium catalysts are often employed in coupling reactions.
Major Products Formed
Carbamates: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Complex Organic Molecules: Formed through coupling reactions.
Scientific Research Applications
2-Methylmorpholine-4-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamates and esters.
Biology: It is employed in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2-methylmorpholine-4-carbonyl chloride involves its reactivity with nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of a tetrahedral intermediate, which subsequently collapses to form the final product, releasing hydrochloric acid in the process.
Comparison with Similar Compounds
Similar Compounds
Morpholine: A parent compound with similar structural features but lacks the carbonyl chloride group.
N-Methylmorpholine: Similar structure but with a methyl group instead of the carbonyl chloride group.
4-Morpholinecarbonyl chloride: Similar but without the methyl group at the 2-position.
Uniqueness
2-Methylmorpholine-4-carbonyl chloride is unique due to the presence of both the methyl group and the carbonyl chloride group. This combination enhances its reactivity and makes it a valuable reagent in organic synthesis.
Biological Activity
2-Methylmorpholine-4-carbonyl chloride, a member of the morpholine family, is a versatile compound with significant biological activities. Its unique structural characteristics, including a carbonyl chloride functional group, contribute to its reactivity and potential applications in pharmaceuticals and organic synthesis. This article explores the biological activity of this compound, focusing on its antimicrobial properties, enzyme inhibition capabilities, and potential therapeutic applications.
- Molecular Formula : C6H10ClNO
- Molecular Weight : 145.60 g/mol
- IUPAC Name : this compound
- CAS Number : 1542781-52-1
Biological Activity Overview
This compound has been studied for various biological activities, particularly in the fields of antimicrobial research and enzyme inhibition. The compound's mechanism of action primarily involves disrupting cellular processes in microorganisms and inhibiting key enzymes.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth and viability.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | <0.1 μg/mL |
Escherichia coli | 0.5 μg/mL |
Klebsiella pneumoniae | 1 μg/mL |
Acinetobacter baumannii | 2 μg/mL |
These results suggest that the compound could serve as a potent antibacterial agent, particularly against multidrug-resistant strains.
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. Notably, it has shown promise in inhibiting bacterial topoisomerases, which are crucial for DNA replication and transcription processes.
- Target Enzymes : DNA gyrase and topoisomerase IV
- Inhibition Mechanism : The compound binds to the ATP-binding site of these enzymes, preventing their function and leading to bacterial cell death.
Case Studies
- Study on Antibacterial Efficacy
- Enzyme Interaction Analysis
Applications in Pharmaceuticals
Given its biological activities, this compound presents several potential applications:
- Antibiotic Development : Its efficacy against resistant bacterial strains positions it as a candidate for new antibiotic formulations.
- Chemical Synthesis : The compound's reactivity allows it to be used as an acylating agent in organic synthesis processes.
Properties
IUPAC Name |
2-methylmorpholine-4-carbonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO2/c1-5-4-8(6(7)9)2-3-10-5/h5H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYAYGDDXNUGATM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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